molecular formula C8H14F3N B3247033 Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine CAS No. 1807888-04-5

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

Cat. No. B3247033
CAS RN: 1807888-04-5
M. Wt: 181.20
InChI Key: CZGOAYQUWPMQDF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of novel drugs. This compound belongs to the class of cyclohexylamines, which are known for their diverse pharmacological properties.

Scientific Research Applications

Applications in Cancer Therapy

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine and similar compounds have shown potential in cancer therapy, particularly in the development of rhenium-based anticancer drugs. These compounds are being explored for their cytotoxic and phototoxic properties against malignant cells. Research on rhenium compounds, which share a similar interest in the context of metal-based drug design, has focused on overcoming the clinical limitations of platinum agents. Recent findings suggest promising mechanisms of action for these compounds, including DNA binding, mitochondrial effects, oxidative stress regulation, and enzyme inhibition. The potential for targeted therapies through the coupling to biologically relevant targeting molecules has been highlighted, suggesting an avenue for selective cell death in cancer cells versus normal cells (Collery, Desmaele, & Vijay Kumar Veena, 2019).

Recycling and Environmental Remediation

The recovery and recycling of rare earth elements (REEs) from industrial and electronic wastes present a significant area of research relevant to environmental sustainability. Recent studies have delved into mechanisms for the bio-recovery of REEs from secondary sources, including industrial and electronic wastes. These approaches aim to address the economic and environmental challenges associated with the extraction of REEs, emphasizing the development of cost-effective and environmentally respectful methodologies. This research area underscores the importance of innovative bioprocess technologies in enhancing the efficiency of REE recovery from waste materials (Dev, Sachan, Dehghani, Ghosh, Briggs, & Aggarwal, 2020).

properties

IUPAC Name

[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h6-7H,1-5,12H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGOAYQUWPMQDF-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
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Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
Reactant of Route 4
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
Reactant of Route 5
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine
Reactant of Route 6
Rel-((1R,2S)-2-(trifluoromethyl)cyclohexyl)methanamine

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